OSS_128167

Descripción general

Descripción

OSS-128167 es un nuevo inhibidor molecular pequeño que se dirige específicamente a la sirtuina 6 (SIRT6), un miembro de la familia de sirtuinas de mamíferos. Las sirtuinas son proteínas altamente conservadas que funcionan como ADP-ribosiltransferasas y desacetilasas dependientes de NAD+. OSS-128167 ha demostrado un potencial significativo en varios campos de investigación científica debido a su capacidad para inhibir SIRT6, que está estrechamente relacionado con la aparición y el desarrollo de varios tumores sólidos, mieloma múltiple y otras enfermedades .

Mecanismo De Acción

OSS-128167 ejerce sus efectos inhibiendo selectivamente SIRT6. SIRT6 participa en varios procesos celulares, incluida la reparación del ADN, el mantenimiento de los telómeros y la regulación metabólica. Al inhibir SIRT6, OSS-128167 puede modular estos procesos, lo que lleva a efectos como un aumento de la acetilación de las proteínas histonas, una expresión génica alterada y una mayor sensibilidad de las células cancerosas a la quimioterapia. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización PI3K/Akt/mTOR y la vía de los receptores activados por proliferadores de peroxisomas α (PPARα) .

Análisis Bioquímico

Biochemical Properties

OSS_128167 interacts with SIRT6, a highly conserved ADP-ribosylase and NAD+ dependent deacylase . The compound is known to inhibit SIRT6, thereby affecting various biochemical reactions . It has been found to increase the acetylation level of H3K9 and glucose uptake, and decrease TNF-α secretion .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease the level of HBV core DNA and 3.5-Kb RNA in vitro . Furthermore, it has been shown to suppress the growth of DLBCL cells in vitro and in vivo . It also causes enforced apoptosis rates, induces G2/M phase arrest , and enhances sensitivity to Doxorubicin (ADR) and bendamustine .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits SIRT6, thereby increasing the levels of inflammatory factors and reactive oxygen species (ROS) in vitro and in vivo . It also activates PI3K/Akt/mTOR signaling .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have significant effects on cellular function. For instance, it has been found to markedly suppress the level of HBV DNA and 3.5-Kb RNA in HBV transgenic mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to upregulate peroxisome proliferator-activated receptors α (PPARα) expression .

Métodos De Preparación

La síntesis de OSS-128167 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. La ruta sintética generalmente incluye la formación de intermediarios clave a través de una serie de reacciones químicas como la formación de enlaces amida, la esterificación y la ciclización. El producto final se obtiene mediante procesos de purificación como la recristalización o la cromatografía. Los métodos de producción industrial para OSS-128167 no están ampliamente documentados, pero probablemente implicarían escalar los procedimientos de síntesis de laboratorio mientras se garantiza la pureza y la consistencia del compuesto .

Análisis De Reacciones Químicas

OSS-128167 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Aplicaciones Científicas De Investigación

OSS-128167 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar el papel de SIRT6 en varias vías bioquímicas.

Biología: OSS-128167 se utiliza para investigar las funciones biológicas de SIRT6, incluido su papel en la reparación del ADN, el mantenimiento de los telómeros y el metabolismo.

Medicina: El compuesto ha mostrado potencial en la terapia contra el cáncer, particularmente en la sensibilización de las células de mieloma múltiple a la quimioterapia. También exhibe propiedades antivirales al inhibir la transcripción y replicación del virus de la hepatitis B.

Comparación Con Compuestos Similares

OSS-128167 es único en su alta selectividad para SIRT6 en comparación con otros inhibidores de sirtuinas. Los compuestos similares incluyen:

Sirtinol: Un inhibidor no específico de sirtuinas que se dirige a varios miembros de la familia de sirtuinas.

EX-527: Un inhibidor selectivo de SIRT1, otro miembro de la familia de sirtuinas.

Propiedades

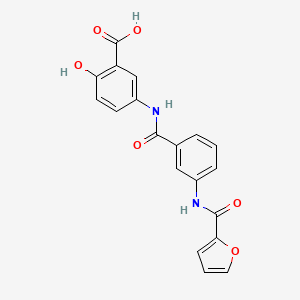

IUPAC Name |

5-[[3-(furan-2-carbonylamino)benzoyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O6/c22-15-7-6-13(10-14(15)19(25)26)20-17(23)11-3-1-4-12(9-11)21-18(24)16-5-2-8-27-16/h1-10,22H,(H,20,23)(H,21,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJWLEGCECXGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is OSS_128167 and what is its primary target?

A1: this compound (5-{3-[(Furan-2-carbonyl)-amino]-benzoylamino}-2-hydroxy-benzoic acid) is a small molecule inhibitor that specifically targets Sirtuin 6 (SIRT6). [, ] SIRT6 is a member of the sirtuin family of proteins, which are involved in various cellular processes, including DNA repair, metabolism, and inflammation.

Q2: How does this compound interact with SIRT6 and what are the downstream effects of this interaction?

A2: While the precise mechanism of interaction between this compound and SIRT6 requires further investigation, studies suggest that this compound inhibits SIRT6 activity. [, , , ] This inhibition has been linked to several downstream effects, including:

- Downregulation of PI3K/Akt/mTOR signaling: This signaling pathway is often dysregulated in cancer cells, contributing to their uncontrolled growth and survival. Studies show that this compound can inhibit the phosphorylation of PI3K and its downstream targets, Akt and mTOR, ultimately suppressing the growth of diffuse large B-cell lymphoma (DLBCL) cells. [, ]

- Activation of the ERK1/2 pathway and inhibition of autophagy: In acute respiratory distress syndrome (ARDS) models, this compound was found to activate the ERK1/2 pathway and inhibit autophagy, potentially exacerbating lung injury. []

- Suppression of HBV transcription and replication: Research suggests that this compound can suppress Hepatitis B virus (HBV) by targeting the transcription factor Peroxisome Proliferator-Activated Receptors α (PPARα) and reducing HBV core promoter activity. []

Q3: What are the potential therapeutic applications of this compound based on its observed effects in preclinical studies?

A3: Preclinical studies suggest that this compound holds therapeutic potential for:

- Diffuse large B-cell lymphoma (DLBCL): Studies have demonstrated that this compound exhibits anti-lymphoma effects, potentially by inhibiting the PI3K/Akt/mTOR signaling pathway and enhancing the sensitivity of DLBCL cells to chemotherapeutic agents like Doxorubicin and bendamustine. [, ]

- Hepatitis B: this compound has been shown to inhibit HBV transcription and replication in vitro and in vivo, indicating potential as an antiviral agent. []

Q4: Has this compound been tested in clinical trials for any disease indications?

A4: At present, there is no publicly available information regarding clinical trials involving this compound. Further research is needed to evaluate its safety and efficacy in humans.

Q5: Are there any known safety concerns or toxicities associated with this compound?

A5: While preclinical studies provide valuable insights into the potential applications and mechanisms of action of this compound, it is crucial to note that comprehensive toxicity and safety profiles have yet to be established. Further research is required to fully understand the potential adverse effects of this compound.

Q6: What is the role of SIRT6 in cell senescence and aging, and how does this compound impact this process?

A6: SIRT6 plays a complex role in cell senescence and aging, and its function can vary depending on the cellular context. Studies suggest that downregulation of SIRT6 can contribute to cellular senescence. [] Research using the CD38 inhibitor Cyanidin-3-O-glucoside (C3G) demonstrated that inhibiting CD38 increased SIRT6 expression and inhibited cell senescence, while this compound, as a SIRT6 inhibitor, exacerbated the senescent process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.